molecular formula C13H8N2O2S B2969807 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione CAS No. 1024453-68-6

2-((2,5-Thiazolylamino)methylene)indane-1,3-dione

Cat. No. B2969807
CAS RN: 1024453-68-6
M. Wt: 256.28
InChI Key: XJXYCMZONGLWAH-UHFFFAOYSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a β-diketone with indane as its structural nucleus .


Synthesis Analysis

Indane-1,3-dione can be prepared by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which itself is obtained by Claisen condensation of ethyl acetate and dimethyl phthalate .


Molecular Structure Analysis

The molecular structure of indane-1,3-dione is characterized by a β-diketone with indane as its structural nucleus . The carbon at the C-2 position is alpha to both carbonyls, and thus can act as a nucleophile .


Chemical Reactions Analysis

The carbon at the C-2 position is alpha to both carbonyls, and thus can act as a nucleophile. It undergoes self-aldol condensation quite easily, resulting in bindone .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of N-confused porphyrin derivatives, demonstrating its role in creating novel types of N-confused porphyrin derivatives without requiring any catalysts (Li et al., 2011).
  • It is involved in the formation of piezochromism, acidochromism, and solvent-induced emission changes in certain D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics (Lei et al., 2016).
  • The compound has been synthesized and characterized by various spectral analyses, highlighting its potential in various chemical synthesis applications (Asiri & Khan, 2011).

Applications in Material Science

  • It plays a role in the development of solution-processable, non-fullerene electron acceptors for bulk-heterojunction solar cells, indicating its significance in the field of renewable energy and materials science (Patil et al., 2015).
  • Its derivative, Meldrum’s acid derivative 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione, has been studied for structural and vibrational properties, contributing to advancements in material characterization (Toledo et al., 2015).

Biological and Medicinal Applications

  • The compound has been employed in the synthesis of 1,3‐Disubstituted Indeno[1,2‐c]pyrazoles with demonstrated antibacterial and antifungal activities, suggesting its potential in pharmaceutical applications (Mohil et al., 2014).
  • It is also used in the synthesis of novel Indane-1,3-dione derivatives, which have been evaluated as anticoagulant agents, indicating its significance in the development of new therapeutic agents (Mitka et al., 2009).

Mechanism of Action

While the mechanism of action for “2-((2,5-Thiazolylamino)methylene)indane-1,3-dione” is not specifically known, indane-1,3-dione and its derivatives have been extensively studied for their biological activities ranging from antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Indane-1,3-dione is a versatile building block that has been used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Future research may continue to explore its potential uses in these and other areas.

properties

IUPAC Name

3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-11-8-3-1-2-4-9(8)12(17)10(11)7-15-13-14-5-6-18-13/h1-7,16H/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXWIIUUZHKIN-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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